(S)-2-(1-benzylpyrrolidin-3-yl)ethanol

Chiral Chromatography Process Chemistry Calcium Channel Blocker Synthesis

(S)-2-(1-Benzylpyrrolidin-3-yl)ethanol (CAS 1073375-73-1) is a chiral, non-racemic pyrrolidine derivative featuring a tertiary amine and a primary alcohol, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. This compound is structurally defined by its (S)-absolute configuration at the pyrrolidine 3-position, distinguishing it from its (R)-enantiomer and the racemic mixture (2-(1-benzylpyrrolidin-3-yl)ethanol, CAS 95198-68-8).

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Cat. No. B13952448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(1-benzylpyrrolidin-3-yl)ethanol
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESC1CN(CC1CCO)CC2=CC=CC=C2
InChIInChI=1S/C13H19NO/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1
InChIKeyKVOKJZAQCLKPGS-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-(1-Benzylpyrrolidin-3-yl)ethanol (CAS 1073375-73-1): Chiral Pyrrolidine Building Block Procurement Guide


(S)-2-(1-Benzylpyrrolidin-3-yl)ethanol (CAS 1073375-73-1) is a chiral, non-racemic pyrrolidine derivative featuring a tertiary amine and a primary alcohol, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol . This compound is structurally defined by its (S)-absolute configuration at the pyrrolidine 3-position, distinguishing it from its (R)-enantiomer and the racemic mixture (2-(1-benzylpyrrolidin-3-yl)ethanol, CAS 95198-68-8) . It serves as a critical enantiopure intermediate in the synthesis of chiral pharmaceuticals, most notably the antihypertensive agent Barnidipine, and as a stereodefined fragment in medicinal chemistry campaigns targeting sigma-1 receptors and fatty acid synthase [1].

Why Procuring the Racemate or (R)-Enantiomer of 2-(1-Benzylpyrrolidin-3-yl)ethanol Is Inadequate for Stereospecific R&D


The substitution of (S)-2-(1-benzylpyrrolidin-3-yl)ethanol with its racemic mixture or (R)-enantiomer is precluded by the stringent stereochemical requirements of its downstream applications. In the synthesis of Barnidipine hydrochloride, the (S)-configuration at the pyrrolidine 3-position is essential for the drug's antihypertensive activity; the (R)-diastereomer is a known and quantifiable impurity that must be controlled to meet ICH guidelines [1]. Furthermore, biological target engagement studies reveal that sigma-1 receptor (σ1R) modulators exhibit significant enantiopreference, wherein the (S)-configuration of the pyrrolidine-alcohol scaffold confers higher binding affinity compared to the (R)-enantiomer [2]. Using the incorrect enantiomer or an undefined stereochemical mixture introduces variability in receptor affinity, invalidates structure-activity relationship (SAR) data, and risks synthesizing an inactive or impure active pharmaceutical ingredient (API).

Head-to-Head Quantitative Evidence for (S)-2-(1-Benzylpyrrolidin-3-yl)ethanol vs. (R)-Enantiomer and Racemate


Stereochemical Identity and Application in Barnidipine: (S)- vs. (R)-Enantiomer

Barnidipine, a dihydropyridine calcium channel blocker, is chemically defined as (3'S,4S)-1-benzyl-3-pyrrolidinyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate. The (3'S) absolute configuration, derived from (S)-2-(1-benzylpyrrolidin-3-yl)ethanol, is critical. The (3'R) diastereomer is a known process impurity that must be quantified and controlled below 0.10% relative to the API, per ICH Q3A guidelines [1]. This demonstrates the absolute requirement for the (S)-enantiomer in producing a pharmaceutically acceptable drug substance.

Chiral Chromatography Process Chemistry Calcium Channel Blocker Synthesis

Sigma-1 Receptor (σ1R) Binding Affinity: Enantiopreference for (S)-Configuration Analogs

In silico and in vitro studies on structurally related arylalkylaminoalcohols reveal that the σ1 receptor exhibits enantiopreference for (S)-configured ligands bearing an alcoholic group at the chiral center. The calculated Ki for the (S)-enantiomer of the biphenyl-piperidine-ethanol analog (compound 1) is 7.5 nM, compared to 12 nM for the (R)-enantiomer, representing a 1.6-fold improvement in affinity. This stereoselectivity is attributed to a stronger, shorter hydrogen bond between the ligand's -OH group and Glu172 of σ1R (ΔHbind: -1.59 kcal/mol for (S)-1 vs. -1.01 kcal/mol for (R)-1) [1].

Sigma-1 Receptor Neuroprotection Enantioselectivity

Fatty Acid Synthase (FASN) Inhibition: >4-Fold Potency Advantage of (S)-Derivatives

The (S)-1-benzylpyrrolidin-3-yl scaffold is a key structural component of (S)-Fasnall, an N-(1-benzylpyrrolidin-3-yl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine. In FASN enzymatic assays, the (S)-enantiomer demonstrated over 4-fold greater inhibitory activity compared to its (R)-enantiomer. This pronounced enantioselectivity underscores the value of the (S)-configured building block for generating potent lipid metabolism modulators [1].

Fatty Acid Synthase Cancer Metabolism Enantioselective Inhibition

Chiral Pool Versatility vs. Non-Chiral Analogs: Dual Functional Handles for Diversification

Unlike simple 3-substituted pyrrolidines (e.g., 1-benzyl-3-pyrrolidinol or 1-benzyl-3-methylpyrrolidine), (S)-2-(1-benzylpyrrolidin-3-yl)ethanol provides two orthogonal functional handles: a tertiary amine for alkylation/arylation and a primary alcohol for esterification, etherification, or oxidation. The presence of the -CH₂CH₂OH spacer extends the stereocenter's influence away from the pyrrolidine ring, a feature that enhances diastereoselectivity in subsequent transformations. In the synthesis of (S)-Fasnall and Barnidipine, the alcohol serves as the anchoring point for the pharmacophore, demonstrating that the ethylene spacer is non-redundant and cannot be substituted with a simple hydroxyl or methyl group without loss of drug-like properties [1][2].

Asymmetric Synthesis Chiral Building Block Medicinal Chemistry

High-Impact Application Scenarios for (S)-2-(1-Benzylpyrrolidin-3-yl)ethanol Based on Verifiable Evidence


Synthesis of Enantiopure Barnidipine Hydrochloride API and Quality Control Standards

Procurement of (S)-2-(1-benzylpyrrolidin-3-yl)ethanol with documented enantiomeric excess (e.g., >99% ee) is mandatory for the GMP synthesis of Barnidipine hydrochloride. The compound serves as the direct precursor to the (3'S)-pyrrolidinyl ester moiety. As demonstrated in process impurity profiling, the (R)-enantiomer of the building block leads to the formation of the (3'R)-diastereomer impurity, which must be controlled within regulatory thresholds (≤0.10%) [1]. This application requires rigorous vendor documentation of chiral purity, including HPLC chromatograms and specific rotation data.

Structure-Activity Relationship (SAR) Studies for Sigma-1 Receptor Agonists

For medicinal chemistry programs investigating σ1R-mediated neuroprotection, the (S)-enantiomer of this building block provides a stereochemically defined starting point. Quantitative SAR evidence shows that the (S)-configuration on the pyrrolidine scaffold yields a 1.6-fold improvement in receptor affinity (Ki 7.5 nM vs. 12 nM) compared to the (R)-configuration in closely related arylalkylaminoalcohol series [2]. Researchers synthesizing libraries of σ1R ligands should request the (S)-enantiomer specifically, as the racemate would require costly chiral resolution and delay the establishment of clear SAR trends.

Development of Stereospecific Fatty Acid Synthase (FASN) Inhibitors for Oncology

The (S)-1-benzylpyrrolidin-3-yl fragment is a critical element of (S)-Fasnall, a FASN inhibitor where the (S)-enantiomer exhibits >4-fold greater potency than the (R)-enantiomer [3]. For teams pursuing cancer metabolism targets, sourcing the (S)-alcohol building block—rather than the racemate—enables the direct synthesis of enantiopure leads, avoiding ambiguous biological results from racemic mixtures and accelerating the identification of clinical candidates.

Asymmetric Synthesis of Chiral Pyrrolidine Libraries for CNS Drug Discovery

The dual functional handles (tertiary amine and primary alcohol) on the (S)-2-(1-benzylpyrrolidin-3-yl)ethanol scaffold allow for divergent library synthesis. The benzyl group can be deprotected to reveal a secondary amine for further diversification, while the alcohol serves as a linker for attaching diverse pharmacophores. This scaffold is privileged for CNS targets, as evidenced by its successful deployment in both σ1R [2] and muscarinic receptor [4] ligand programs. Procurement of the (S)-enantiomer ensures the stereochemical integrity of the entire library, a non-negotiable requirement for patentability and target selectivity.

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